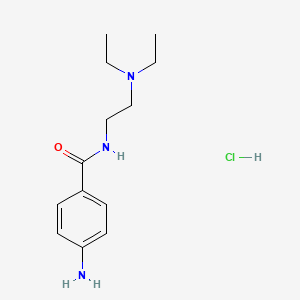

Procainamide hydrochloride

Descripción general

Descripción

Procainamide hydrochloride is a medication used to manage and treat various types of arrhythmias such as ventricular arrhythmias, supraventricular arrhythmias, atrial flutter/fibrillation, and Wolf-Parkinson-White syndrome . It is a Class 1A antiarrhythmic agent .

Synthesis Analysis

Procainamide metabolites are derived from P450-dependent, FMO-dependent oxidations, and acylation reactions . Human CYP2D6 plays a major role in procainamide metabolism .Molecular Structure Analysis

The molecular formula of Procainamide hydrochloride is C13H22ClN3O . The molecular weight is 271.78 g/mol .Chemical Reactions Analysis

Procainamide undergoes various chemical reactions in the body. Thirteen urinary procainamide metabolites, including nine novel metabolites, have been identified . Significant differences in N-acylation and N-oxidation of the drug between humans and mice largely account for the interspecies differences in procainamide metabolism .Physical And Chemical Properties Analysis

Procainamide hydrochloride is the hydrochloride salt form of procainamide . It has a molecular weight of 271.78 g/mol .Aplicaciones Científicas De Investigación

Pharmacokinetics and Drug Metabolism

Scientific Field

Pharmacokinetics and Drug Metabolism

Application Summary

Procainamide hydrochloride is used in pharmacokinetic studies to understand its distribution, metabolism, and excretion in the body. It’s particularly important for determining the drug’s half-life, bioavailability, and the rate at which it is cleared from the body.

Methods of Application

Ultra-High-Pressure Liquid Chromatography (UHPLC) coupled with a Diode Array Detector (DAD) is employed for the simultaneous determination of Procainamide and its major metabolite, N-acetylprocainamide (NAPA), in rat plasma . The method involves a simple deproteinization of plasma samples with methanol, followed by analysis using UHPLC equipped with DAD at 280 nm.

Results and Outcomes

The method demonstrated good linearity over a wide concentration range with intra- and inter-day accuracies ranging from 97.7 to 110.9% for Procainamide and 99.7 to 109.2% for NAPA. The precision was less than 10.5% for both compounds, indicating a reliable and consistent method for pharmacokinetic analysis .

Cardiac Electrophysiology

Scientific Field

Cardiac Electrophysiology

Application Summary

Procainamide hydrochloride is utilized in the study of cardiac arrhythmias, particularly ventricular tachycardia. It serves as a sodium channel blocker, stabilizing the cardiac membrane and reducing excitability.

Methods of Application

Intravenous administration of Procainamide hydrochloride is used in clinical settings to assess its efficacy in treating arrhythmias. The dosage and rate of administration are carefully controlled to monitor the drug’s effect on cardiac electrophysiology.

Results and Outcomes

Clinical trials have shown that Procainamide is more efficacious and better tolerated than amiodarone in the treatment of hemodynamically stable wide complex tachycardia, including in patients with structural heart disease .

Analytical Chemistry

Scientific Field

Analytical Chemistry

Application Summary

Procainamide hydrochloride is used as a derivatizing agent in analytical chemistry for the high-throughput analysis of N-glycans, which are important for understanding protein function and disease pathophysiology.

Methods of Application

Procainamide is used to label N-glycans, which are then profiled using Hydrophilic Interaction Chromatography (HILIC) with fluorescence and mass spectrometry detection. This allows for the sensitive detection and quantification of N-glycans.

Results and Outcomes

Procainamide-labeled glycans exhibited high fluorescence sensitivity, making it a suitable choice for high-throughput HILIC-UPLC-FLR-MS N-glycan analysis. It showed good repeatability and comparable labeling efficiency with other labels .

Molecular Pharmacology

Scientific Field

Molecular Pharmacology

Application Summary

In molecular pharmacology, Procainamide hydrochloride’s interactions with various cellular transporters and enzymes are studied to understand its therapeutic and adverse effects.

Methods of Application

Experimental methods include the use of cell lines or animal models to study the drug’s effect on specific molecular targets, such as organic cation transporters, which are crucial for drug absorption and elimination.

Results and Outcomes

Studies have shown that Procainamide can affect the expression of organic cation transporters and multidrug and toxin extrusion proteins, altering the pharmacokinetics of the drug and its metabolites .

Clinical Pharmacology

Scientific Field

Clinical Pharmacology

Application Summary

Procainamide hydrochloride is studied for its therapeutic use in the management of arrhythmias and its potential chemoprotective properties against drug-induced toxicity.

Methods of Application

Clinical trials and patient monitoring are conducted to evaluate the drug’s efficacy and safety profile. Dosage regimens are optimized based on the therapeutic response and side effect profile.

Results and Outcomes

Clinical data suggest that Procainamide is effective in managing heart arrhythmias and may have protective effects against cisplatin-induced kidney toxicity .

Bioanalytical Chemistry

Scientific Field

Bioanalytical Chemistry

Application Summary

Procainamide hydrochloride is used in bioanalytical chemistry to develop sensitive methods for drug and metabolite quantification in biological matrices.

Methods of Application

Techniques such as UHPLC-DAD are used for the quantification of Procainamide and its metabolites in biological samples, which is essential for drug monitoring and pharmacokinetic studies.

Results and Outcomes

The developed methods allow for the accurate and precise measurement of Procainamide and NAPA in plasma, facilitating pharmacokinetic and drug interaction studies .

These applications highlight the versatility of Procainamide hydrochloride in various scientific fields, contributing to our understanding of its pharmacological properties and therapeutic potential.

Glycosaminoglycan Analysis in Biological Samples

Scientific Field

Biochemistry and Molecular Biology

Application Summary

Procainamide hydrochloride is used to derivatize heparan sulfate disaccharides in biological samples, facilitating their analysis using liquid chromatography-mass spectrometry (LC-MS). This application is crucial for understanding the structure and function of glycosaminoglycans (GAGs) in various biological processes.

Methods of Application

Heparan sulfate (HS) is extracted from cell lines and digested with heparinases. The resulting disaccharides are derivatized with procainamide and analyzed using hydrophilic interaction liquid chromatography (HILIC) coupled with electrospray ionization mass spectrometry (ESI-MS), operated in positive ion mode.

Results and Outcomes

The method allows for the quantification of eight HS disaccharides along with an internal standard. The limit of detection ranges from 0.6 to 4.9 ng/mL, demonstrating the method’s sensitivity and its potential for studying GAG biology .

Synthesis and Characterization of Charge Transfer Complexes

Scientific Field

Physical Chemistry

Application Summary

Procainamide hydrochloride is involved in the synthesis of charge transfer (CT) complexes, which are studied for their potential applications in various fields such as organic electronics and photovoltaics.

Methods of Application

CT complexes of procainamide with chloranilic acid and dichloro-dicyano-benzoquinone are synthesized. Their structures are characterized using techniques like UV, fluorescence, Fourier-transform infrared spectroscopy (FTIR), and nuclear magnetic resonance (NMR) spectrometry.

Results and Outcomes

The characterization of these CT complexes provides insights into their electronic structures and potential applications in the development of new materials with desirable electronic properties .

Safety And Hazards

Propiedades

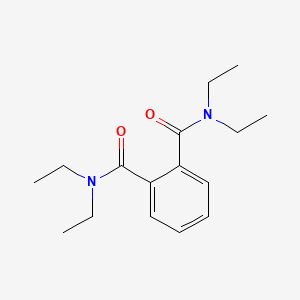

IUPAC Name |

4-amino-N-[2-(diethylamino)ethyl]benzamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N3O.ClH/c1-3-16(4-2)10-9-15-13(17)11-5-7-12(14)8-6-11;/h5-8H,3-4,9-10,14H2,1-2H3,(H,15,17);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABTXGJFUQRCPNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCNC(=O)C1=CC=C(C=C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

51-06-9 (Parent) | |

| Record name | Procainamide hydrochloride [USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000614391 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID2049422 | |

| Record name | Procainamide hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2049422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>40.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID855728 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

Procainamide hydrochloride | |

CAS RN |

614-39-1 | |

| Record name | Procainamide hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=614-39-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Procainamide hydrochloride [USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000614391 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | procainamide hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757279 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzamide, 4-amino-N-[2-(diethylamino)ethyl]-, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Procainamide hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2049422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Procainamide hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.439 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROCAINAMIDE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SI4064O0LX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

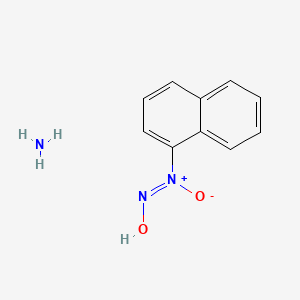

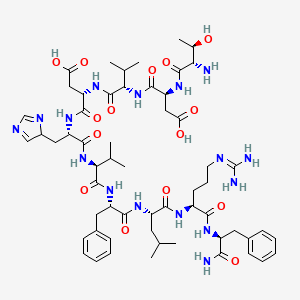

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.